molecular formula C21H20N4O4S2 B2416374 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide CAS No. 921879-06-3

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide

カタログ番号: B2416374
CAS番号: 921879-06-3
分子量: 456.54
InChIキー: XJJAGWUUPVTJML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-14-23-19-8-7-17(13-20(19)30-14)31(27,28)22-11-12-25-21(26)10-9-18(24-25)15-3-5-16(29-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJAGWUUPVTJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Based on its structural similarity to other known compounds, it could potentially influence pathways involving aromatic and heterocyclic compounds.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of the methoxy and sulfonamide groups may influence its solubility and permeability, potentially affecting its absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, its stability could be influenced by temperature and the presence of reactive species.

生物活性

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structure features a pyridazine core linked to various functional groups, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H24N4O5S
  • Molecular Weight : 456.51 g/mol

Structural Features

ComponentDescription
Pyridazine CoreCentral feature linked to various substituents
Methoxyphenyl GroupEnhances lipophilicity and biological interaction
Benzo[d]thiazoleContributes to the compound's pharmacological properties

Research indicates that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Anticancer Properties : The ability to modulate pathways involved in cancer cell proliferation has been noted, particularly through interactions with specific receptors or enzymes .

Pharmacological Studies

Several studies have evaluated the pharmacological potential of similar compounds:

  • Inhibitory Potential on Acetylcholinesterase :
    • A study reported that derivatives bearing phenylpyridazine cores demonstrated promising inhibitory activity against acetylcholinesterase, suggesting potential for treating neurodegenerative diseases .
  • Selective COX-2 Inhibitors :
    • Research has identified new pyridazine derivatives as selective COX-2 inhibitors, which could provide anti-inflammatory benefits with fewer side effects compared to non-selective NSAIDs .

Case Study 1: Anti-inflammatory Activity

In a controlled study, a derivative of the compound was tested for its ability to reduce inflammation in animal models. Results showed a significant reduction in inflammatory markers compared to control groups. This suggests that the compound may effectively modulate inflammatory responses.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar compounds, demonstrating that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, typically starting with the preparation of the pyridazinone core followed by sequential coupling of the sulfonamide and benzothiazole moieties. Key steps include:

  • Nucleophilic substitution : Introducing the 4-methoxyphenyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Sulfonamide formation : Reacting the pyridazinone intermediate with 2-methylbenzo[d]thiazole-6-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., THF) to minimize side reactions. Catalysts like DMAP improve yields in sulfonamide coupling .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects rotational isomers (e.g., splitting patterns of pyridazinone protons) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the benzothiazole-sulfonamide linkage. Pre-cooling to 100 K enhances crystal stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities via isotopic patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the roles of the 4-methoxyphenyl and sulfonamide groups?

Design analogs with systematic substitutions and test bioactivity in relevant assays (e.g., enzyme inhibition):

Substituent Biological Activity Trend Key Reference
4-MethoxyphenylEnhanced solubility & binding
Fluorinated arylIncreased metabolic stability
Sulfonamide replacementReduced target affinity
  • Methodology : Use in vitro assays (e.g., fluorescence polarization) to quantify target binding. Compare IC₅₀ values across analogs .

Q. What computational strategies predict binding affinity and pharmacokinetic properties?

  • Molecular Docking : Employ AutoDock Vina with crystal structures (e.g., PDB: 3N6) to model interactions with target enzymes .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the sulfonamide-enzyme hydrogen bonds .
  • ADMET Prediction : Use SwissADME to evaluate logP (target: 2–3), CYP450 inhibition, and blood-brain barrier permeability .

Q. How should researchers address contradictions in biological activity data between analogs?

  • Case Study : Fluorinated vs. methoxy-substituted analogs may show conflicting activity due to differences in electron-withdrawing/donating effects.
    • Resolution : Perform dose-response assays under standardized conditions (pH 7.4, 37°C) .
    • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., coadministered reference drugs) .
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects from experimental variability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。